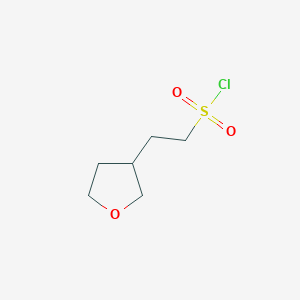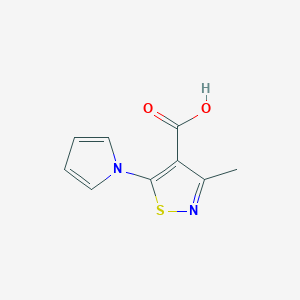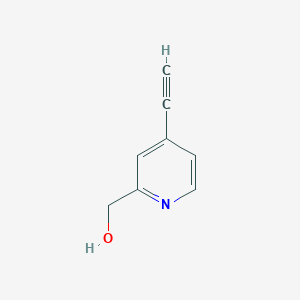
(4-ethynylpyridin-2-yl)methanol
説明
(4-ethynylpyridin-2-yl)methanol, also known as 4-EPM, is an organic compound that has been studied for its potential use in scientific research. 4-EPM is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a methyl group and an ethynyl group attached to a pyridine ring. 4-EPM has been studied for its potential applications in laboratory experiments and its biochemical and physiological effects.
科学的研究の応用
1. Catalytic Applications
(Kermagoret & Braunstein, 2008) investigated the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol. These complexes were tested in ethylene oligomerization, revealing potential for catalytic applications in polymer production.
2. Coordination Chemistry
(Bourosh et al., 2018) explored Iron(II) complexes with 3- and 4-pyridine hemiacetals, including derivatives of (pyridin-2-yl)methanol. These compounds exhibited interesting structural and physicochemical properties, contributing to coordination chemistry research.
3. Crystal Structure Analysis
(Percino et al., 2005) synthesized and characterized 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from (pyridin-2-yl)methanol. This research provides insights into the molecular and crystalline structure of related compounds.
4. Biocatalysis
(Chen et al., 2021) focused on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This study demonstrates the efficiency of biocatalysis in synthesizing complex organic compounds.
5. Polymer Synthesis and Photoluminescence
(Gal et al., 2007) synthesized a conjugated ionic polymer involving 2-ethynylpyridine, showcasing its photoluminescent properties. This research contributes to the field of materials science, particularly in the development of photoluminescent materials.
6. Chiral Intermediate Production
(Ni, Zhou, & Sun, 2012) reported the production of a chiral intermediate crucial for the synthesis of the anti-allergic drug Betahistine, demonstrating the importance of (pyridin-2-yl)methanol derivatives in pharmaceutical synthesis.
7. Transition Metal Ion Chemosensors
(Gosavi-Mirkute et al., 2017) synthesized compounds including (pyridin-2-yl)methanol derivatives as chemosensors for transition metal ions. This highlights its application in analytical chemistry.
8. Corrosion Inhibition Studies
(Ma et al., 2017) investigated (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as a corrosion inhibitor. This shows the potential use of (pyridin-2-yl)methanol derivatives in protecting metals from corrosion.
特性
IUPAC Name |
(4-ethynylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZCUDKCHSLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




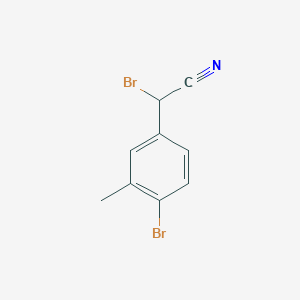

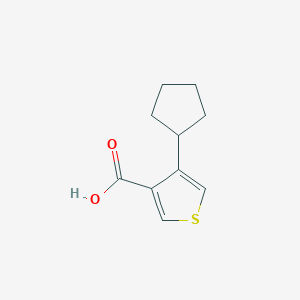
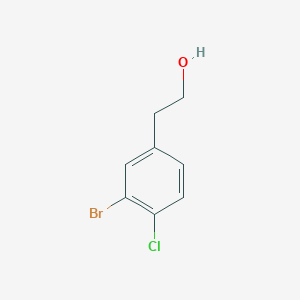


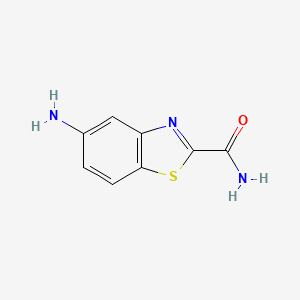



![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
